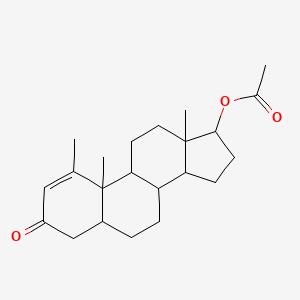

Metenolone acetate

Description

Properties

IUPAC Name |

(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUJQOPTMSERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Vitro Pharmacological Profile of Metenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in-vitro characteristics of metenolone acetate, focusing on its interactions with key molecular targets that govern its anabolic and androgenic effects. This document summarizes available quantitative data on receptor binding and enzyme modulation, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Introduction

Metenolone acetate (1-methyl-17β-hydroxy-5α-androst-1-en-3-one acetate) is a well-established AAS known for its moderate anabolic and weak androgenic properties.[1] As a derivative of DHT, it is not a substrate for the aromatase enzyme, and therefore does not convert to estrogenic metabolites.[2] Its primary mechanism of action is through the activation of the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the physiological effects of androgens.[1] Understanding the precise in-vitro pharmacological profile of metenolone acetate is crucial for elucidating its structure-activity relationships, predicting its physiological effects, and informing the development of novel selective androgen receptor modulators (SARMs).

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the in-vitro activity of metenolone and its metabolites. It is important to note that metenolone acetate is rapidly hydrolyzed to its active form, metenolone, in vivo. Therefore, data for metenolone is considered highly relevant.

Table 1: Androgen Receptor Binding Affinity

| Compound | Ligand | Tissue/System | Parameter | Value | Reference |

| Methenolone | [³H]methyltrienolone (MT) | Rat Skeletal Muscle Cytosol | RBA¹ | > Testosterone, < Nandrolone | [3][4] |

| Methenolone | [³H]methyltrienolone (MT) | Rat Prostate Cytosol | RBA¹ | > Testosterone, < Nandrolone | [3][4] |

¹Relative Binding Affinity (RBA) compared to methyltrienolone (R1881), a potent synthetic androgen.

Table 2: Androgen Receptor Transactivation

| Compound | Cell Line | Reporter System | Parameter | Value | Reference |

| Metenolone Acetate | Data Not Available | Data Not Available | EC₅₀ | Data Not Available |

Table 3: Enzymatic Inhibition

| Compound | Enzyme | Source | Parameter | Value | Reference |

| Metenolone Acetate | 5α-Reductase | Data Not Available | IC₅₀ | Data Not Available | |

| 5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate (Metabolite of Metenolone Acetate) | Aromatase | Human Placental Microsomes | IC₅₀ | 19.602 ± 0.47 µM | [5] |

| 17β-hydroxy-1-methyl-4-androstadiene-3-one (Metabolite of Metenolone Acetate) | Aromatase | Human Placental Microsomes | IC₅₀ | 0.0049 ± 0.0032 µM | [5] |

Table 4: Sex Hormone-Binding Globulin (SHBG) Binding Affinity

| Compound | Ligand | System | Parameter | Value | Reference |

| Methenolone | [³H]DHT | Human Plasma | RBA¹ | < 1α-methyl-DHT, > Methanedienone | [4] |

¹Relative Binding Affinity (RBA) compared to dihydrotestosterone (DHT).

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the in-vitro pharmacological profile of compounds like metenolone acetate. The following are representative protocols for the key assays.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Rat prostate tissue from castrated adult male rats.

-

Buffers: TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4), TGEP buffer (TEG with 1 mM DTT and 10 mM sodium molybdate).

-

Radioligand: [³H]Mibolerone or [³H]methyltrienolone (R1881).

-

Unlabeled competitor: Dihydrotestosterone (DHT) or unlabeled R1881.

-

Test compound: Metenolone acetate.

-

Dextran-coated charcoal (DCC) suspension.

-

Scintillation cocktail.

Procedure:

-

Cytosol Preparation: Homogenize rat prostate tissue in ice-cold TGEP buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

-

Binding Reaction: In triplicate, incubate cytosol preparations with a fixed concentration of radioligand and varying concentrations of the test compound (metenolone acetate) or unlabeled competitor. Include tubes with radioligand only (total binding) and radioligand with a saturating concentration of unlabeled competitor (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation, add DCC suspension to each tube to adsorb unbound radioligand. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

-

A suitable mammalian cell line, such as PC3 or HEK293, that does not endogenously express AR.

-

Expression vector for the human androgen receptor (hAR).

-

Reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Test compound: Metenolone acetate.

-

Luciferase assay reagent (if using a luciferase reporter).

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the hAR expression vector and the ARE-reporter vector using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of metenolone acetate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., DHT).

-

Incubation: Incubate the cells for 24-48 hours to allow for AR activation and reporter gene expression.

-

Reporter Gene Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a fluorescent reporter, measure fluorescence intensity.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

5α-Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the 5α-reductase enzyme.

Materials:

-

Rat liver or prostate microsomes as a source of 5α-reductase.

-

Buffer: Potassium phosphate buffer (pH 6.5).

-

Substrate: [¹⁴C]Testosterone.

-

Cofactor: NADPH.

-

Test compound: Metenolone acetate.

-

Reference inhibitor: Finasteride.

-

Ethyl acetate for extraction.

-

Thin-layer chromatography (TLC) plates.

-

Phosphorimager or scintillation counter.

Procedure:

-

Enzyme Reaction: In triplicate, pre-incubate the microsomal preparation with the test compound (metenolone acetate) or reference inhibitor in the buffer.

-

Initiation of Reaction: Start the reaction by adding [¹⁴C]Testosterone and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Termination and Extraction: Stop the reaction by adding a strong base and extract the steroids with ethyl acetate.

-

Separation and Quantification: Spot the extracted steroids on a TLC plate and separate the testosterone and DHT. Quantify the amount of [¹⁴C]DHT formed using a phosphorimager or by scraping the corresponding spots and using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the concentration and determine the IC₅₀ value.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of androgens to estrogens by the aromatase enzyme.

Materials:

-

Human placental microsomes as a source of aromatase.

-

Buffer: Phosphate buffer (pH 7.4).

-

Substrate: [³H]Androstenedione.

-

Cofactor: NADPH.

-

Test compound: Metenolone acetate.

-

Reference inhibitor: Letrozole or exemestane.

-

Dextran-coated charcoal (DCC) suspension.

-

Scintillation cocktail.

Procedure:

-

Enzyme Reaction: In triplicate, incubate the placental microsomes with [³H]Androstenedione, NADPH, and varying concentrations of the test compound (metenolone acetate) or reference inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Termination and Measurement of Released Tritium: Stop the reaction by adding an equal volume of DCC suspension to adsorb the unreacted substrate. Centrifuge to pellet the charcoal. The supernatant will contain the tritiated water ([³H]₂O) produced during the aromatization reaction.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below to facilitate a deeper understanding.

Discussion

The available in-vitro data for metenolone indicates that it is a potent ligand for the androgen receptor, with a binding affinity greater than that of the endogenous androgen, testosterone.[3][4] This strong binding affinity is consistent with its known anabolic effects. The fact that metenolone acetate is a derivative of DHT and does not undergo aromatization is a key feature of its pharmacological profile, distinguishing it from testosterone and other aromatizable androgens.[2]

The aromatase inhibition data is particularly interesting. While the parent compound's activity is yet to be definitively quantified in publicly available literature, the potent inhibitory activity of one of its metabolites (17β-hydroxy-1-methyl-4-androstadiene-3-one, IC₅₀ = 0.0049 µM) suggests that the biotransformation of metenolone acetate may lead to compounds with significant anti-aromatase effects.[5] This could contribute to its overall non-estrogenic clinical profile.

The relatively lower binding affinity of methenolone for SHBG compared to testosterone suggests that a higher fraction of methenolone may exist in the unbound, biologically active form in circulation.[4]

It is important to acknowledge that while some anabolic steroids exhibit low binding affinity for the AR, they can still be potent activators of the receptor in transactivation assays.[1][6] Therefore, obtaining a specific EC₅₀ value for metenolone acetate in a transactivation assay is a critical next step to fully characterize its functional activity at the receptor level.

Conclusion

Metenolone acetate, acting through its active metabolite metenolone, is a potent androgen receptor agonist with no propensity for aromatization. Its in-vitro profile is characterized by a high binding affinity for the androgen receptor and a relatively low affinity for SHBG. While quantitative data on its interaction with 5α-reductase and a direct measure of its AR transactivation potential are still needed for a complete profile, the existing data provides a solid foundation for understanding its mechanism of action. Further research should focus on generating the missing quantitative parameters to enable a more precise correlation between its in-vitro pharmacology and its observed clinical effects. The potent aromatase inhibitory activity of one of its metabolites also warrants further investigation. This technical guide serves as a resource for researchers and scientists in the field of endocrinology and drug development, providing a consolidated view of the current knowledge on the in-vitro pharmacology of metenolone acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of testosterone propionate and methenolone enanthate on the healing of humeral osteotomies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Biotransformation of metenolone acetate and epiandrosterone by fungi and evaluation of resulting metabolites for aromatase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Metenolone Acetate's Affinity for Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is recognized for its moderate anabolic effects and comparatively weak androgenic properties. Its therapeutic applications have included the treatment of anemia resulting from bone marrow failure. The primary mechanism of action for metenolone acetate, and its active form metenolone, is through direct binding to and activation of the androgen receptor (AR). This interaction initiates a cascade of cellular events, leading to the modulation of gene expression and subsequent physiological effects, most notably in skeletal muscle.[1]

This technical guide provides an in-depth analysis of the binding affinity of metenolone for the androgen receptor, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Quantitative Analysis of Androgen Receptor Binding

The binding affinity of metenolone to the androgen receptor has been quantified in comparative studies against other anabolic-androgenic steroids. The most pertinent data comes from competitive binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor. The results are often expressed as a Relative Binding Affinity (RBA), typically benchmarked against a potent synthetic androgen like methyltrienolone (R1881).

Below is a summary of the quantitative data for metenolone and a selection of other AAS, primarily sourced from the key study by Saartok, Dahlberg, & Gustafsson (1984).

| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |

| Methenolone | Skeletal Muscle | Rat | 58 |

| Methenolone | Skeletal Muscle | Rabbit | 54 |

| Methenolone | Prostate | Rat | 44 |

| Methyltrienolone (R1881) | Skeletal Muscle / Prostate | Rat | 100 |

| Testosterone | Skeletal Muscle | Rat | 23 |

| Testosterone | Prostate | Rat | 21 |

| Dihydrotestosterone (DHT) | Prostate | Rat | 46 |

| Nandrolone (19-Nortestosterone) | Skeletal Muscle | Rat | 74 |

| Nandrolone (19-Nortestosterone) | Prostate | Rat | 66 |

| Mesterolone (1α-methyl-DHT) | Skeletal Muscle | Rat | 8 |

| Mesterolone (1α-methyl-DHT) | Prostate | Rat | 25 |

| Stanozolol | Skeletal Muscle / Prostate | Rat | < 5 |

| Methandienone | Skeletal Muscle / Prostate | Rat | < 5 |

| Fluoxymesterone | Skeletal Muscle / Prostate | Rat | < 5 |

Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[2][3][4]

Experimental Protocols

The following section details a representative methodology for a competitive androgen receptor binding assay, based on the principles employed in the foundational studies of AAS binding affinity.

Objective

To determine the relative binding affinity of metenolone acetate (and other test compounds) for the androgen receptor in rat skeletal muscle and prostate cytosol through a competitive radiometric binding assay.

Materials

-

Radioligand: [3H]Methyltrienolone (R1881)

-

Tissues: Ventral prostates and skeletal muscle from castrated male Sprague-Dawley rats.

-

Buffers:

-

Homogenization Buffer (e.g., Tris-HCl buffer containing sucrose, molybdate, and dithiothreitol)

-

Assay Buffer (e.g., Tris-HCl buffer with dithiothreitol)

-

-

Unlabeled Competitors: Metenolone, testosterone, dihydrotestosterone, and other AAS of interest.

-

Scintillation Cocktail

-

Glass fiber filters

-

Homogenizer

-

Ultracentrifuge

-

Scintillation counter

Methodology

-

Cytosol Preparation:

-

Euthanize castrated male rats and immediately excise the ventral prostates and skeletal muscle.

-

Homogenize the tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Subject the resulting supernatant to ultracentrifugation to obtain the cytosol (the supernatant).

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a series of tubes, incubate a fixed concentration of [3H]R1881 with an aliquot of the prepared cytosol.

-

To these tubes, add increasing concentrations of unlabeled metenolone or other competitor steroids.

-

Include control tubes for total binding (only [3H]R1881 and cytosol) and non-specific binding (with a large excess of unlabeled R1881 to saturate all specific binding sites).

-

Incubate the mixtures at a controlled low temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 16-20 hours).[5][6]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixtures through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]R1881 binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of R1881 / IC50 of Test Compound) x 100

-

Signaling Pathway and Experimental Workflow Visualization

Androgen Receptor Signaling Pathway

The binding of an androgen, such as metenolone, to the androgen receptor initiates a series of events that culminate in the regulation of target gene expression.

Caption: Androgen Receptor Signaling Pathway initiated by Metenolone.

Experimental Workflow for Competitive Binding Assay

The workflow for determining the relative binding affinity of metenolone acetate is a multi-step process involving tissue preparation, competitive binding, and data analysis.

Caption: Workflow for a competitive androgen receptor binding assay.

Conclusion

Metenolone demonstrates a moderate binding affinity for the androgen receptor in both skeletal muscle and prostate tissues. Its RBA, while lower than that of the reference androgen methyltrienolone and nandrolone, is comparable to or greater than that of testosterone in skeletal muscle. This quantitative data, derived from competitive binding assays, provides a foundational understanding of its potency at the molecular level. The activation of the androgen receptor by metenolone initiates a well-defined signaling cascade, leading to the anabolic effects observed in target tissues. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of the binding properties of metenolone acetate and other novel AAS. This in-depth understanding is critical for the rational design and development of new therapeutic agents that target the androgen receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 4. academic.oup.com [academic.oup.com]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Anabolic to Androgenic Ratio of Metenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). This document delves into the fundamental pharmacology of Metenolone acetate, its interaction with the androgen receptor, and the standardized methodologies used to quantify its anabolic and androgenic effects.

Introduction

Metenolone acetate, commonly known by its trade name Primobolan, is recognized for its moderate anabolic effects and weak androgenic properties.[1][2] This characteristic profile has made it a subject of interest in both clinical and research settings. The anabolic-to-androgenic ratio is a critical parameter for researchers and drug developers, as it provides a quantitative measure of a steroid's therapeutic potential versus its potential for virilizing side effects. This guide will explore the experimental basis for this ratio and the underlying molecular mechanisms.

Quantitative Data: Anabolic and Androgenic Ratings

The anabolic and androgenic potential of Metenolone acetate and other common anabolic-androgenic steroids are quantified relative to testosterone, which is assigned a baseline value of 100 for both its anabolic and androgenic effects.[3] The following table summarizes the available data.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |

| Metenolone (oral/injectable) | 88 | 44-57 | ~2:1 - 1.5:1 |

| Testosterone | 100 | 100 | 1:1 |

| Nandrolone | 125 | 37 | ~3.4:1 |

| Oxandrolone | 322-630 | 24 | ~13:1 - 26:1 |

| Stanozolol | 320 | 30 | ~10.7:1 |

| Trenbolone | 500 | 500 | 1:1 |

Note: These values are derived from animal studies, primarily the Hershberger assay in rats, and serve as a comparative reference.[3][4]

Experimental Protocols: The Hershberger Assay

The anabolic to androgenic ratio of steroids is determined using the Hershberger assay, a standardized in vivo bioassay in castrated male rats.[5][6][7]

Principle

The assay measures the androgenic and anabolic activity of a test compound by assessing its ability to restore the weight of androgen-dependent tissues in castrated rats. The levator ani muscle is used as a marker of anabolic activity, while the seminal vesicles and ventral prostate are used as markers of androgenic activity.

Methodology

-

Animal Model: Immature male rats are castrated to eliminate endogenous androgen production.

-

Dosing: Following a post-castration recovery period, the animals are administered the test compound (e.g., Metenolone acetate) daily for a specified duration, typically 10 days. A control group receives a vehicle, and a reference group is treated with a known androgen like testosterone propionate.[5]

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) are carefully dissected and weighed.[6]

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are calculated relative to the effects of the reference androgen.

The following diagram illustrates the workflow of the Hershberger assay.

Molecular Mechanism and Signaling Pathway

Metenolone acetate exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1]

Androgen Receptor Binding

Metenolone acetate is a derivative of dihydrotestosterone (DHT) and, as such, is an agonist of the androgen receptor.[2][8] Upon entering the cell, Metenolone acetate binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.

Nuclear Translocation and Gene Transcription

The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

The signaling pathway is depicted in the following diagram:

Conclusion

The anabolic to androgenic ratio of Metenolone acetate, determined through standardized assays like the Hershberger method, quantitatively supports its characterization as a steroid with moderate anabolic and weak androgenic effects. Its mechanism of action is mediated through the androgen receptor, leading to the transcription of genes that govern its physiological effects. This in-depth understanding is crucial for the continued research and development of selective androgen receptor modulators (SARMs) and other therapeutic agents with improved safety profiles.

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 3. fitscience.co [fitscience.co]

- 4. Primobolan~methenolone acetate | IronMag Bodybuilding Forums [ironmagazineforums.com]

- 5. epa.gov [epa.gov]

- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

Metenolone Acetate: A Technical Guide on its Core Properties as a Dihydrotestosterone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been a subject of interest for its potential therapeutic applications, particularly in conditions characterized by muscle wasting.[1] This technical guide provides an in-depth analysis of the core scientific principles of Metenolone acetate, focusing on its chemical structure, mechanism of action, metabolic fate, and the experimental methodologies used to characterize it. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through diagrams generated using the DOT language.

Introduction

Metenolone acetate is an orally administered anabolic steroid that is structurally a modified form of DHT.[2] Unlike many other AAS, it is not 17-alpha-alkylated, which is associated with reduced hepatotoxicity.[3] Its primary medical applications have included the treatment of anemia and muscle-wasting diseases.[1] This document will explore the fundamental scientific aspects of Metenolone acetate, providing a technical resource for the research and drug development community.

Chemical and Physical Properties

Metenolone acetate is chemically designated as 1-methyl-5α-androst-1-en-17β-ol-3-one acetate.[4] The addition of a methyl group at the C-1 position and a double bond between C1 and C2 in the A-ring of the steroid nucleus enhances its anabolic properties and oral bioavailability.[4]

| Property | Value | Reference |

| Chemical Formula | C22H32O3 | [4] |

| Molar Mass | 344.49 g/mol | [4] |

| CAS Number | 434-05-9 | [5] |

| Melting Point | 138-139 °C | [5] |

Mechanism of Action

The biological effects of Metenolone acetate are primarily mediated through its interaction with the androgen receptor (AR).[1][6] As a DHT derivative, it binds to and activates the AR, initiating a cascade of cellular events that lead to its anabolic and androgenic effects.[1][6]

Androgen Receptor Binding and Signaling Pathway

Upon administration, Metenolone acetate is hydrolyzed to its active form, Metenolone, which then binds to the AR in target tissues such as skeletal muscle.[6] This binding induces a conformational change in the receptor, leading to its translocation to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA.[6] This interaction modulates the transcription of target genes, ultimately leading to increased protein synthesis and a positive nitrogen balance, which are crucial for muscle growth.[6][7]

Quantitative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (%) vs. MT | Relative Binding Affinity (RBA) in Rat Prostate (%) vs. MT |

| Methyltrienolone (MT) | 100 | 100 |

| Metenolone | 58 | 52 |

| Dihydrotestosterone (DHT) | 5 | 93 |

Source: Adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

Anabolic and Androgenic Effects

The differentiation between anabolic (muscle-building) and androgenic (masculinizing) effects is a critical aspect of AAS research. The Hershberger assay is the standard in vivo bioassay used to assess these properties.

Anabolic:Androgenic Ratio

While the precise anabolic:androgenic ratio for Metenolone acetate from a modern, standardized Hershberger assay is not consistently reported in the available scientific literature, it is generally considered to have a favorable anabolic to androgenic profile, with moderate anabolic and weak androgenic effects.[4]

Metabolism and Pharmacokinetics

Metenolone acetate undergoes extensive metabolism in the body. The primary routes of biotransformation involve hydroxylation, oxidation, and reduction reactions.[8]

Metabolic Pathway of Metenolone Acetate

The metabolism of Metenolone acetate leads to the formation of several urinary metabolites. The parent compound is first hydrolyzed to Metenolone. Subsequent enzymatic reactions in the liver and other tissues produce a variety of metabolites that are then excreted, primarily in the urine.[8]

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and analysis of Metenolone acetate.

Synthesis of Metenolone Acetate

A common synthetic route to Metenolone acetate starts from an androstanolone derivative. The following is a generalized workflow based on described chemical syntheses.[9]

Protocol: The synthesis involves a multi-step process that includes bromination, debromination, protection of the 3-keto group, oxidation of the 1-hydroxyl group, and finally, methylation and subsequent elimination to introduce the 1-methyl group and the C1-C2 double bond.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites

GC-MS is a standard technique for the identification and quantification of Metenolone acetate and its metabolites in biological samples.[8]

Sample Preparation:

-

Urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.[8]

-

The deconjugated steroids are then extracted using a suitable organic solvent (e.g., diethyl ether).[8]

-

The extracted compounds are derivatized (e.g., trimethylsilylation) to increase their volatility for GC analysis.[8]

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.[10]

Conclusion

Metenolone acetate is a DHT-derived anabolic steroid with distinct structural modifications that confer a favorable anabolic profile with reduced androgenicity and hepatotoxicity compared to some other AAS. Its mechanism of action is centered on its agonistic activity at the androgen receptor, leading to enhanced protein synthesis and muscle growth. The metabolic pathways of Metenolone acetate are well-characterized, involving several enzymatic modifications. The experimental protocols for its synthesis and analysis are established, providing a robust framework for further research and development in this area. This technical guide serves as a comprehensive resource for understanding the core scientific principles of Metenolone acetate.

References

- 1. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 2. Methenolone Acetate|Anabolic Steroid for Research [benchchem.com]

- 3. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 5. Methenolone acetate CAS#: 434-05-9 [m.chemicalbook.com]

- 6. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

- 7. swolverine.com [swolverine.com]

- 8. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dshs-koeln.de [dshs-koeln.de]

In Vitro Investigation of Metenolone Acetate's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular effects of Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS). It details the core mechanisms of action, presents available quantitative data, and offers detailed experimental protocols for researchers investigating its biological activity. Metenolone acetate, a derivative of dihydrotestosterone (DHT), is known for its moderate anabolic and weak androgenic properties, primarily mediated through its interaction with the androgen receptor (AR).[1][2]

Core Mechanism of Action: Androgen Receptor Signaling

Metenolone acetate exerts its biological effects by binding to and activating the androgen receptor, a ligand-activated transcription factor.[1][2] Upon entering the cell, Metenolone acetate is hydrolyzed to its active form, methenolone. Methenolone then binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic effects associated with the compound, such as increased protein synthesis and muscle cell growth.[3]

Androgen Receptor Binding Affinity

The binding affinity of methenolone for the androgen receptor is a key determinant of its potency. The following table summarizes the relative binding affinity (RBA) of methenolone in different tissues compared to the potent synthetic androgen, methyltrienolone (MT).

| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (MT) |

| Methenolone | Skeletal Muscle | Rat | 58 |

| Methenolone | Skeletal Muscle | Rabbit | 54 |

| Methenolone | Prostate | Rat | 44 |

| Testosterone | Skeletal Muscle | Rat | 40 |

| Dihydrotestosterone (DHT) | Skeletal Muscle | Rat | 23 |

Data sourced from Toth, M., & Zakar, T. (1982).[1]

Cellular Effects of Metenolone Acetate

The activation of the androgen receptor by Metenolone acetate initiates a cascade of downstream cellular events, primarily contributing to its anabolic properties. While specific quantitative data for Metenolone acetate is limited in the public domain, the following sections outline its expected effects based on its mechanism of action and data from analogous androgens.

Effects on Cell Viability and Proliferation

Metenolone acetate is anticipated to have a dose-dependent effect on the proliferation of various cell types. In target tissues like skeletal muscle, it is expected to promote cell growth and viability. Conversely, in androgen-sensitive prostate cancer cells, it may stimulate proliferation. Its cytotoxic potential, particularly in liver cells, is also a critical area of investigation.

| Cell Line | Assay | Parameter | Result |

| BJ Human Fibroblast | Cytotoxicity Assay | Cell Viability | Non-cytotoxic[4] |

| C2C12 (Mouse Myoblasts) | Proliferation Assay | Cell Number | Expected to stimulate proliferation[5] |

| LNCaP (Prostate Cancer) | Cell Viability Assay | IC50 | Data not available for Metenolone Acetate |

| HepG2 (Liver Cancer) | Cytotoxicity Assay | IC50 | Data not available for Metenolone Acetate |

Effects on Myogenic Differentiation

In muscle precursor cells (myoblasts), androgens are known to play a role in differentiation into mature muscle fibers (myotubes). This process is characterized by the expression of muscle-specific proteins such as myogenin and myosin heavy chain (MHC).

| Cell Line | Treatment | Effect on Differentiation Markers |

| C2C12 | Androgens (general) | Increased expression of myogenin and MHC[6][7] |

| C2C12-AR | Dihydrotestosterone (DHT) | 20% increase in total protein content in myotubes[8] |

Effects on Apoptosis

The induction of apoptosis (programmed cell death) is a crucial parameter in assessing the safety profile of any compound. While specific data for Metenolone acetate is scarce, some studies have investigated the apoptotic effects of its metabolites.

| Compound | Cell Line | Assay | Parameter | Result |

| Metenolone Acetate Metabolite 3 | T-lymphocytes | T-cell Proliferation | IC50 | 4.4 ± 0.01 µg/mL[4] |

| Metenolone Acetate Metabolite 5 | T-lymphocytes | T-cell Proliferation | IC50 | 10.2 ± 0.01 µg/mL[4] |

Signaling Pathways and Gene Expression

The primary signaling pathway modulated by Metenolone acetate is the androgen receptor pathway. However, cross-talk with other signaling cascades, such as the PI3K/Akt pathway, is also implicated in the anabolic effects of androgens.

Signaling Pathway Diagrams

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

- 4. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methenolone Acetate (CAS: 434-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone Acetate, identified by CAS number 434-05-9, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Renowned for its mild androgenic properties and notable anabolic effects, it has been a subject of interest in both therapeutic and research settings. This technical guide provides a comprehensive review of the scientific literature on Methenolone Acetate, focusing on its chemical properties, mechanism of action, and biological effects. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

Methenolone Acetate is an esterified form of methenolone, which enhances its oral bioavailability. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 434-05-9 | [1][2] |

| Molecular Formula | C22H32O3 | [1][2] |

| Molecular Weight | 344.49 g/mol | [1][2] |

| Appearance | White or almost white solid crystals | [3] |

| Melting Point | 138-139 °C | [3] |

| Boiling Point | 441.2±45.0 °C (at 760 mmHg) | [3] |

| Flash Point | 189.9±28.8 °C | [3] |

| Solubility | Soluble in methanol | [4] |

Mechanism of Action and Signaling Pathway

Methenolone Acetate exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a DHT derivative, it does not undergo aromatization to estrogen, which mitigates estrogen-related side effects.[5]

Upon entering the cell, Methenolone Acetate binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic effects of the compound.[5][6]

The primary downstream effects of AR activation by Methenolone Acetate include:

-

Increased Protein Synthesis: Activation of the AR signaling pathway upregulates the transcription of genes involved in protein synthesis, leading to an increase in muscle protein content and contributing to muscle hypertrophy.[5][6]

-

Enhanced Nitrogen Retention: Methenolone Acetate promotes a positive nitrogen balance within muscle cells, which is crucial for maintaining an anabolic state and preventing muscle catabolism.[5][6]

The following diagram illustrates the generalized signaling pathway of Methenolone Acetate.

Figure 1: Methenolone Acetate Signaling Pathway.

Biological Activity and Quantitative Data

Methenolone Acetate exhibits both anabolic and androgenic properties, though its androgenic effects are considered relatively weak.

| Parameter | Value / Observation | Reference |

| Anabolic to Androgenic Ratio | Moderate anabolic and weak androgenic effects. | [7] |

| Binding to Sex Hormone-Binding Globulin (SHBG) | Very low affinity, about 16% of that of testosterone and 3% of that of DHT. | [8] |

| Oral LD50 (Rat) | 2135 mg/kg | |

| Effect on Muscle Growth | Increases protein synthesis and nitrogen retention. | [5][6] |

| Clinical Use in Anemia | Has been used in the treatment of anemia due to bone marrow failure. A study on 19 patients with refractory anemia showed remission in 3/6 with pancytopenia, 2/4 with bicytopenia, 1/5 with refractory anemia with hyperplastic marrow, and 1/4 with myelofibrosis. | [2][9][10][11] |

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity of Methenolone Acetate to the androgen receptor.[10]

Workflow Diagram:

Figure 2: Workflow for a Competitive AR Binding Assay.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as the ventral prostate of rats.

-

Incubation: In a 96-well plate format, incubate a fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881) with the receptor preparation in the presence of increasing concentrations of unlabeled Methenolone Acetate. Include controls with no competitor and with a known high-affinity unlabeled ligand.

-

Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of Methenolone Acetate. Determine the IC50 value (the concentration of Methenolone Acetate that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites

This protocol outlines a general procedure for the detection and identification of Methenolone Acetate metabolites in urine.[12][13][14]

Workflow Diagram:

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 3. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]

- 4. Regulation of steroidogenesis by insulin-like growth factors (IGFs) in adult human adrenocortical cells: IGF-I and, more potently, IGF-II preferentially enhance androgen biosynthesis through interaction with the IGF-I receptor and IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

- 7. Methenolone Acetate|Anabolic Steroid for Research [benchchem.com]

- 8. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]

- 9. Metenolone - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Metenolone Acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metenolone acetate, a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT), is recognized for its anabolic effects on skeletal muscle.[1][2] It functions as an agonist for the androgen receptor (AR), and its binding initiates a cascade of signaling events that promote an increase in muscle protein synthesis and nitrogen retention.[3][4] These application notes provide detailed protocols for the use of Metenolone acetate in in vitro cell culture models, particularly with the C2C12 mouse myoblast cell line, a well-established model for studying myogenesis.[5][6] The following protocols offer a framework for investigating the effects of Metenolone acetate on myoblast proliferation, differentiation, and the underlying molecular mechanisms.

Mechanism of Action

Metenolone acetate exerts its anabolic effects primarily through the activation of the androgen receptor. Upon entering the cell, Metenolone acetate binds to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle protein synthesis and differentiation. The downstream signaling cascade is believed to involve the activation of the PI3K/Akt/mTOR pathway, a critical regulator of muscle hypertrophy.[7][8]

Data Presentation

The following tables present hypothetical, yet expected, quantitative data from key experiments to illustrate the anticipated effects of Metenolone acetate on C2C12 muscle cells. These tables are intended for illustrative purposes to guide experimental design and data analysis.

Table 1: Dose-Response Effect of Metenolone Acetate on C2C12 Myoblast Viability (MTT Assay)

| Metenolone Acetate (nM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1 | 102 | 4.8 |

| 10 | 105 | 5.5 |

| 100 | 108 | 6.1 |

| 1000 | 95 | 7.3 |

| 10000 | 80 | 8.0 |

Table 2: Effect of Metenolone Acetate on Protein Synthesis in Differentiated C2C12 Myotubes

| Treatment | Protein Synthesis Rate (Relative to Control) | Standard Deviation |

| Vehicle Control | 1.00 | 0.12 |

| Metenolone Acetate (100 nM) | 1.35 | 0.15 |

| Metenolone Acetate (100 nM) + AR Antagonist | 1.05 | 0.11 |

Table 3: Quantification of Myotube Diameter in Differentiated C2C12 Cells

| Treatment | Average Myotube Diameter (µm) | Standard Deviation |

| Vehicle Control | 20.5 | 3.1 |

| Metenolone Acetate (100 nM) | 28.7 | 4.2 |

Table 4: Effect of Metenolone Acetate on Myogenic Gene Expression (Relative mRNA Levels)

| Gene | Vehicle Control | Metenolone Acetate (100 nM) |

| MyoD | 1.0 ± 0.1 | 1.2 ± 0.2 |

| Myogenin | 1.0 ± 0.2 | 1.8 ± 0.3 |

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol outlines the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[2]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density in fresh GM.[9]

-

Induction of Differentiation: To induce differentiation, allow myoblasts to reach 100% confluency. Wash the cells with PBS and replace the GM with DM.[9]

-

Maintenance of Differentiated Cultures: Replace the DM every 24-48 hours. Myotube formation should be visible within 2-3 days and become more pronounced over 5-7 days.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of Metenolone acetate on the viability and proliferation of C2C12 myoblasts.

Materials:

-

C2C12 myoblasts

-

Growth Medium

-

Metenolone acetate stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5,000-10,000 cells per well in GM and allow them to adhere overnight.[10]

-

Treatment: Prepare serial dilutions of Metenolone acetate in GM. Replace the medium in the wells with the treatment solutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 3: Quantification of Protein Synthesis (Puromycin-Based Assay)

This protocol quantifies the rate of protein synthesis in differentiated C2C12 myotubes treated with Metenolone acetate.

Materials:

-

Differentiated C2C12 myotubes in culture plates

-

Metenolone acetate

-

Puromycin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-puromycin, and a loading control (e.g., anti-GAPDH)

-

Western blot reagents and equipment

Procedure:

-

Treatment: Treat differentiated C2C12 myotubes with Metenolone acetate (e.g., 100 nM) or vehicle control in DM for 24-48 hours.

-

Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody to detect puromycin-labeled nascent proteins. Normalize the results to a loading control.

Protocol 4: Immunofluorescence for Myotube Morphology

This protocol is for visualizing and measuring the diameter of C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes on coverslips

-

Metenolone acetate

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-Myosin Heavy Chain, MyHC)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope and imaging software

Procedure:

-

Treatment: Treat differentiating C2C12 cells with Metenolone acetate or vehicle control.

-

Fixation: After the desired treatment period, wash the cells with PBS and fix with 4% PFA.

-

Permeabilization and Blocking: Permeabilize the cells and then block with blocking buffer.

-

Antibody Staining: Incubate with the primary antibody against MyHC, followed by incubation with the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the myotubes using a fluorescence microscope.

-

Analysis: Capture images and use imaging software (e.g., ImageJ) to measure the diameter of multiple myotubes per condition to quantify hypertrophy.[11]

Protocol 5: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the activation of key proteins in the Akt/mTOR signaling pathway.

Materials:

-

Differentiated C2C12 myotubes

-

Metenolone acetate

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-MyoD, anti-myogenin, and a loading control.

-

Secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Treatment and Lysis: Treat differentiated C2C12 myotubes with Metenolone acetate for various time points (e.g., 15, 30, 60 minutes for signaling) or longer periods (24-48 hours for total protein expression) and then lyse the cells.

-

Western Blotting: Perform Western blotting as described in Protocol 3.

-

Antibody Incubation: Probe membranes with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest, as well as MyoD and myogenin.

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of the signaling pathway.

Visualizations

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 2. Enhancement of C2C12 myoblast proliferation and differentiation by GASP-2, a myostatin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

- 4. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 5. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encodeproject.org [encodeproject.org]

- 10. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Metenolone Acetate Administration in Rodent Models of Muscle Atrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metenolone acetate, a derivative of dihydrotestosterone (DHT), is an anabolic steroid with potential therapeutic applications in conditions characterized by muscle wasting.[1][2] Its primary mechanism of action involves binding to the androgen receptor in muscle cells, which in turn stimulates protein synthesis and promotes nitrogen retention, creating an anabolic environment conducive to muscle preservation and growth.[3] Unlike some other anabolic steroids, Metenolone acetate does not convert to estrogen, which minimizes the risk of estrogen-related side effects.[3] This document provides detailed application notes and protocols for the administration of Metenolone acetate in established rodent models of muscle atrophy, namely dexamethasone-induced atrophy and hindlimb unloading. Due to a scarcity of published studies specifically detailing the use of Metenolone acetate in these models, the following protocols are based on established methodologies for inducing muscle atrophy and general principles of androgen administration in rodents. The quantitative data presented is derived from studies using the closely related compound, Metenolone enanthate, and should be considered illustrative.

Signaling Pathways in Muscle Atrophy and Anabolism

Understanding the molecular pathways governing muscle mass is crucial for designing and interpreting studies on anti-atrophic agents like Metenolone acetate. Muscle atrophy is largely mediated by the upregulation of protein degradation pathways, while muscle growth (hypertrophy) is driven by increased protein synthesis.

Key Signaling Pathways

Experimental Protocols

Two common and well-validated rodent models of muscle atrophy are dexamethasone-induced atrophy and hindlimb unloading.

Dexamethasone-Induced Muscle Atrophy Model

This model mimics the catabolic effects of glucocorticoids, which are known to cause muscle wasting.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Dexamethasone (DEX) solution (e.g., 2 mg/mL in sterile saline)

-

Metenolone acetate

-

Vehicle for Metenolone acetate (e.g., sterile corn oil or sesame oil)

-

Animal scale

-

Gavage needles (for oral administration) or syringes and needles (for injection)

-

Calipers

Protocol:

-

Animal Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Group Allocation: Randomly divide animals into experimental groups (e.g., Control, DEX + Vehicle, DEX + Metenolone acetate).

-

Dexamethasone Administration: Induce muscle atrophy by daily intraperitoneal (i.p.) injection of dexamethasone (e.g., 10-25 mg/kg body weight for mice, 5 mg/kg for rats) for 7-14 days.[1][4]

-

Metenolone Acetate Administration:

-

Route of Administration: Metenolone acetate can be administered orally (by gavage) or via injection (subcutaneous or intramuscular).[2][5]

-

Dosage (Proposed): Based on studies with other androgens, a starting dose of 1-10 mg/kg body weight, administered daily, can be considered. Dose-response studies are recommended to determine the optimal dosage.

-

Preparation: Prepare a homogenous suspension of Metenolone acetate in the chosen vehicle.

-

Administration: Administer the prepared Metenolone acetate or vehicle to the respective groups daily, starting concurrently with or one day prior to the dexamethasone treatment.

-

-

Monitoring: Record body weight and food intake daily.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus). A portion of the muscle can be frozen in liquid nitrogen for molecular analysis, and another portion can be mounted for histological analysis.

-

Analysis:

-

Muscle Mass: Compare the wet weight of dissected muscles between groups.

-

Muscle Fiber Size: Perform histological staining (e.g., H&E or laminin) on muscle cross-sections to measure the cross-sectional area (CSA) of muscle fibers.

-

Molecular Analysis: Analyze the expression of key genes and proteins involved in muscle atrophy and hypertrophy signaling pathways (e.g., Atrogin-1, MuRF1, Myostatin, Akt, mTOR, FoxO).

-

Hindlimb Unloading Model

This model simulates disuse atrophy that occurs during prolonged bed rest or in microgravity environments.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Tail suspension apparatus

-

Metenolone acetate

-

Vehicle for Metenolone acetate

-

Animal scale

-

Gavage needles or syringes and needles

Protocol:

-

Animal Acclimation and Group Allocation: As described in the dexamethasone model.

-

Hindlimb Unloading:

-

Suspend the hindlimbs of the animals off the cage floor using a tail-traction method.[3] The angle of suspension should be approximately 30 degrees.

-

Ensure the animals can move freely on their forelimbs and have access to food and water.

-

The duration of hindlimb unloading is typically 7-14 days.

-

-

Metenolone Acetate Administration: Administer Metenolone acetate or vehicle as described in the dexamethasone model throughout the hindlimb unloading period.

-

Monitoring: Monitor the animals daily for signs of distress, and record body weight and food intake.

-

Tissue Collection and Analysis: At the end of the unloading period, euthanize the animals and perform tissue collection and analysis as described in the dexamethasone model.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from the administration of an anabolic agent like Metenolone acetate in rodent models of muscle atrophy.

Table 1: Effect of Metenolone Acetate on Body Weight and Muscle Mass in Dexamethasone-Treated Rats

| Group | Initial Body Weight (g) | Final Body Weight (g) | Gastrocnemius Weight (mg) | Tibialis Anterior Weight (mg) |

| Control | 300 ± 10 | 320 ± 12 | 1500 ± 50 | 500 ± 20 |

| DEX + Vehicle | 300 ± 10 | 250 ± 15 | 1050 ± 60 | 350 ± 25* |

| DEX + Metenolone Acetate (5 mg/kg) | 300 ± 10 | 280 ± 12# | 1300 ± 55# | 420 ± 22# |

*p < 0.05 compared to Control; #p < 0.05 compared to DEX + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Metenolone Acetate on Muscle Fiber Cross-Sectional Area (CSA) in Hindlimb Unloaded Mice

| Group | Soleus Fiber CSA (µm²) | Gastrocnemius Fiber CSA (µm²) |

| Control | 2500 ± 150 | 3500 ± 200 |

| Hindlimb Unloading + Vehicle | 1500 ± 120 | 2450 ± 180 |

| Hindlimb Unloading + Metenolone Acetate (10 mg/kg) | 2100 ± 140# | 3100 ± 190# |

*p < 0.05 compared to Control; #p < 0.05 compared to Hindlimb Unloading + Vehicle. Data are presented as mean ± SEM.

Conclusion

Metenolone acetate holds promise as a therapeutic agent to counteract muscle atrophy. The protocols outlined in this document provide a framework for preclinical evaluation in rodent models. Rigorous dose-optimization and comprehensive analysis of both morphological and molecular endpoints are essential to fully elucidate its efficacy and mechanism of action in the context of muscle wasting.

References

- 1. Dosing schedule-dependent attenuation of dexamethasone-induced muscle atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 3. Muscle-specific and age-related changes in protein synthesis and protein degradation in response to hindlimb unloading in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone-induced muscle atrophy and bone loss in six genetically diverse collaborative cross founder strains demonstrates phenotypic variability by Rg3 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metenolone acetate - Wikipedia [en.wikipedia.org]

Analytical Methods for the Quantification of Metenolone Acetate in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metenolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] It is used clinically for conditions such as anemia but is also misused in sports for performance enhancement.[1] Accurate and sensitive quantification of metenolone acetate and its metabolites in biological matrices like urine and plasma is crucial for both clinical monitoring and anti-doping control. This document provides detailed application notes and protocols for the analysis of metenolone acetate using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as an overview of immunoassay methods.

Mechanism of Action: Androgen Receptor Signaling

Metenolone acetate, as an agonist of the androgen receptor (AR), initiates a signaling cascade that leads to its anabolic and androgenic effects. Upon entering the cell, it binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding recruits co-regulators and initiates the transcription of target genes responsible for protein synthesis and other cellular processes.

Analytical Techniques and Protocols

The primary methods for the quantification of metenolone acetate and its metabolites are chromatography-based, coupled with mass spectrometry. These techniques offer high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of anabolic steroids in biological fluids due to its high selectivity and sensitivity.

Experimental Workflow

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Metenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Metenolone Acetate. The described method is designed to be stability-indicating, ensuring that the active pharmaceutical ingredient (API) can be accurately quantified in the presence of its potential impurities and degradation products.

Introduction

Metenolone acetate is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone.[1] It is medically used for treating conditions such as anemia.[1] Given its therapeutic applications and potential for misuse, a reliable and accurate analytical method is crucial for quality control, stability testing, and formulation development. This RP-HPLC method provides a specific, linear, accurate, and precise means for the analysis of Metenolone Acetate.

Physicochemical Properties of Metenolone Acetate

A thorough understanding of the physicochemical properties of Metenolone Acetate is fundamental for the development of a successful HPLC method.

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₃ |

| Molecular Weight | 344.49 g/mol |

| UV max (in Methanol) | 240 nm |

| Solubility | Soluble in methanol, ether, chloroform |

Chromatographic Conditions

A validated RP-HPLC method for the analytical characterization of Metenolone Acetate has been established with the following parameters.[1]

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Column | Kinetex 5µm EVO C18 (100 x 4.6 mm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

Experimental Protocols

Standard Solution Preparation

-

Accurately weigh 10 mg of Metenolone Acetate reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with HPLC-grade methanol to obtain a stock solution of 100 µg/mL.

-

Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Sample Preparation (from Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to 10 mg of Metenolone Acetate.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the API.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Studies (Hypothetical Protocol)

To establish the stability-indicating nature of the method, forced degradation studies should be performed. The following are general protocols that can be adapted:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for Metenolone Acetate should be pure and well-resolved from any degradation products or excipients. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |

| Accuracy | % Recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 mL/min flow rate, ±2°C column temperature). |

Potential Degradation Pathway

The primary degradation pathway for Metenolone Acetate under hydrolytic conditions is the cleavage of the acetate ester to form Metenolone. Other potential degradation products could arise from oxidation or further rearrangement of the steroid structure.

Visualizations

Caption: Workflow for RP-HPLC Analysis of Metenolone Acetate.

Caption: Logical Flow of RP-HPLC Method Development.

Caption: Potential Degradation Pathways of Metenolone Acetate.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of Metenolone Acetate. Its stability-indicating characteristics make it suitable for routine quality control, stability studies, and the analysis of pharmaceutical formulations containing Metenolone Acetate. Adherence to the detailed protocols and validation procedures will ensure accurate and reproducible results.

References

Application Note: Identification of Metenolone Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the identification and analysis of metenolone metabolites in human urine using gas chromatography-mass spectrometry (GC-MS). Metenolone, a synthetic anabolic androgenic steroid, undergoes extensive metabolism, and its detection in anti-doping and clinical settings relies on the identification of its urinary metabolites. The described methodology includes procedures for sample preparation, enzymatic hydrolysis of conjugated metabolites, derivatization, and GC-MS analysis. This guide is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Introduction

Metenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) is an anabolic steroid derived from dihydrotestosterone (DHT).[1][2] It is administered as an ester, such as metenolone enanthate or acetate, to prolong its release and therapeutic action.[1] For analytical purposes, particularly in doping control, the focus is on identifying the parent compound and its metabolites in urine. The primary metabolic pathways for metenolone include reduction, hydroxylation, and conjugation (glucuronidation and sulfation) in the liver before excretion.[1][3]